活性红198

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

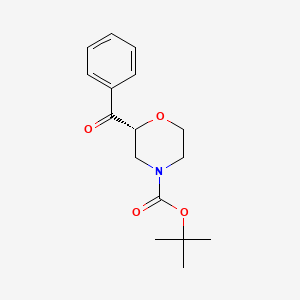

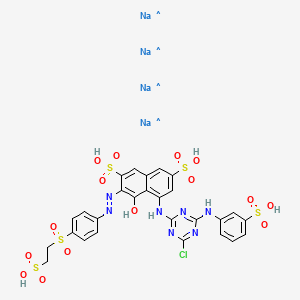

Reactive Red 198 is a textile azo dye . Azo dyes are a type of synthetic dye used for coloring textiles and other materials .

Synthesis Analysis

The synthesis of Reactive Red 198 involves a series of reactions. The process starts with the diazotization of 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate. This is followed by coupling with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. The product then undergoes condensation with 2,4,6-Trichloro-1,3,5-triazine, and finally, condensation with 3-Aminobenzenesulfonic acid .

Chemical Reactions Analysis

Reactive Red 198 can undergo degradation reactions under certain conditions. For instance, it has been found to degrade under UV light in the presence of certain oxidants . Biodegradation is another possible reaction pathway, with certain bacterial strains shown to be capable of degrading Reactive Red 198 .

科学研究应用

Photocatalytic Dye Decolorization

Reactive Red 198 (RR198) is used in various dyeing processes and is often released into the environment. It’s toxic for humans and aquatic creatures, hence it’s crucial to remove it from wastewater . A study has shown that a nano-photocatalyst, ZnO-Nd, synthesized by the combustion method, can be used for the decolorization of RR198 in a falling-film photocatalytic reactor . The study found that the simultaneous usage of H2O2 and ZnO-Nd increased dye removal performance by 90% .

Photodegradation under UV and Visible Light

Another application of Reactive Red 198 is in the study of photodegradation under UV and visible light. A study used Fe2O3/Bentonite/TiO2 (Fe2O3/B/TiO2) nanoparticles as a catalyst to degrade RR198 and textile factory wastewater . The study found that complete degradation of RR198 was visible using the synthesized catalyst under UV light after 60 minutes and under visible light after 90 minutes .

Advanced Sono Nano Fenton Process

The advanced sono Nano Fenton process has been used to degrade Reactive Red 198, an organic pollutant containing a benzene ring . The study investigated the effect of pH parameters, the initial concentration of the reactive dye 198, the dose of iron nanoparticles as a catalyst, the concentration of H2O2, and the power of ultrasonic waves on the advanced sono nanofenton process .

Pharmaceutical Degradation

Reactive Red 198 has also been used in the study of pharmaceutical degradation. A study tested RR198 with two catalysts, MIL-53 (Fe) and MIL-100 (Fe), for the photocatalytic degradation of tetracycline, a pharmaceutical .

Textile Wastewater Treatment

Reactive Red 198 is often found in textile wastewater. Studies have shown that photocatalytic processes under UV and visible light can convert non-biodegradable textile wastewater into biodegradable one . The dye toxicity in the solution was fully neutralized, and the intensity of toxicity of the textile effluent was lowered by around 70% .

Environmental Impact Studies

Reactive Red 198 is used in environmental impact studies due to its widespread use and potential toxicity. Studies involving RR198 can help develop new methods for wastewater treatment and understand the environmental impacts of dye pollutants .

作用机制

Target of Action

As a dye, it is known to interact with various materials, including textiles and biological tissues, where it binds to fibers or cellular structures to impart color .

Mode of Action

The mode of action of RR198 involves its interaction with its targets through physical and chemical processes. The dye molecules attach to the target materials, altering their optical properties and resulting in a visible color change . In biological systems, RR198 may interact with cellular structures, potentially affecting their function .

Biochemical Pathways

Research has shown that certain dyes can interfere with biological processes, such as cellular respiration and dna replication

Pharmacokinetics

As a dye, it is likely to have low bioavailability due to its large molecular size and complex structure

Result of Action

The molecular and cellular effects of RR198’s action are largely unknown due to the lack of specific studies on this compound . It is known that certain dyes can have cytotoxic effects, potentially leading to cell death

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of RR198. Factors such as pH, temperature, and light exposure can affect the dye’s stability and its ability to bind to its targets . Additionally, the presence of other chemicals in the environment can influence the dye’s action, potentially leading to interactions that alter its efficacy .

安全和危害

Safety data sheets suggest that Reactive Red 198 may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation are advised .

未来方向

Future research could focus on improving the efficiency of degradation processes for Reactive Red 198. For instance, exploring the use of different catalysts or optimizing the conditions for biodegradation could be potential areas of study . Additionally, the development of sustainable technologies to eliminate persistent reactive dyes from textile effluents is a crucial area of research .

属性

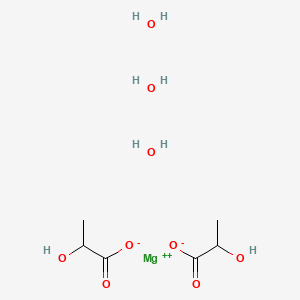

InChI |

InChI=1S/C27H22ClN7O15S5.4Na/c28-25-31-26(29-16-2-1-3-18(12-16)53(42,43)44)33-27(32-25)30-20-13-19(54(45,46)47)10-14-11-21(55(48,49)50)23(24(36)22(14)20)35-34-15-4-6-17(7-5-15)51(37,38)8-9-52(39,40)41;;;;/h1-7,10-13,36H,8-9H2,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H2,29,30,31,32,33);;;; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYQJVBXYLAGOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C(=C4O)N=NC5=CC=C(C=C5)S(=O)(=O)CCS(=O)(=O)O)S(=O)(=O)O.[Na].[Na].[Na].[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22ClN7Na4O15S5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

972.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145017-98-7 |

Source

|

| Record name | 2,7-Naphthalenedisulfonic acid, 5-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-, sodium salt (1:4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is Reactive Red 198 and what is its primary use?

A1: Reactive Red 198 (RR198) is a synthetic mono azo dye commonly used in the textile industry for its coloring properties. [, ]

Q2: Why is the presence of Reactive Red 198 in wastewater a concern?

A2: RR198 and other reactive dyes pose significant environmental risks due to their toxicity, carcinogenicity, mutagenicity, and persistence in aquatic environments. [, ] They are often poorly removed by conventional wastewater treatment methods. [, ]

Q3: What are some of the methods researchers are exploring to remove RR198 from wastewater?

A3: Numerous methods are being explored for RR198 removal, including:

- Adsorption: Using materials like activated carbon, graphene, pistachio nut shells, Azolla filiculoides, chitosan, chitosan/zinc oxide nanocomposites, iron filings, and modified zeolites. [, , , , , , , ]

- Advanced Oxidation Processes (AOPs): Employing techniques like Fenton and modified Fenton processes, photocatalysis with TiO2 and ZnO nanoparticles, ozonation, and persulfate oxidation. [, , , , , , , , ]

- Electrochemical Methods: Utilizing electrocoagulation with aluminum and iron electrodes. [, , ]

- Bioremediation: Exploring the use of microorganisms like Aspergillus parasiticus, Aspergillus terreus, Bacillus species, Chlorella vulgaris, and Candida rugosa. [, , , ]

Q4: How effective are adsorption techniques in removing RR198?

A4: Adsorption has proven to be an effective method, with various materials demonstrating high removal efficiencies:

- Activated carbon and graphene achieved nearly complete removal (98-100%). []

- Pistachio nut shells reached significant removal under optimized conditions using the Taguchi method. []

- Iron filings achieved 97.28% removal at pH 3, a contact time of 60 minutes, and an adsorbent dose of 1 g. []

Q5: What are the advantages of using advanced oxidation processes (AOPs) for RR198 degradation?

A5: AOPs offer several advantages, including:

- High efficiency: Fenton and photo-Fenton processes have demonstrated over 90% removal of RR198. [, ]

- Mineralization: Processes like UV/ZnO can achieve high mineralization rates, breaking down the dye into simpler, less harmful compounds. []

- Enhanced biodegradability: AOPs like persulfate oxidation can improve the biodegradability of RR198, making it more amenable to subsequent biological treatment. []

Q6: What is the role of nanocomposites in photocatalytic degradation of RR198?

A6: Nanocomposites, such as TiO2 supported on Fe-ZSM-5 zeolite, have shown great promise in enhancing photocatalytic degradation of RR198. [] The nano-TiO2 particles, when well dispersed on the zeolite surface, increase the active surface area for catalytic activity. []

Q7: How does the structure of the adsorbent impact RR198 removal?

A7: The adsorbent's structure significantly influences its effectiveness. For instance, chitosan, with its fibrous and porous structure, provides a large surface area for RR198 adhesion. [] Similarly, the porous structure of cuttlefish bone, revealed through SEM micrographs, contributes to its high adsorption capacity. []

Q8: Are there any low-cost adsorbents being investigated for RR198 removal?

A8: Yes, researchers are exploring cost-effective adsorbents like:

- Sugar beet pulp carbonized with citric acid. []

- Acacia tortilis shuck, which achieved 77.54% removal of RR198. []

- Russian knapweed flower powder, showing good adsorption capabilities. []

- Moringa peregrina ash, exhibiting 96% removal efficiency for a 50 mg/L dye concentration. []

- Acid-activated bentonite blended with sugarcane bagasse ash, reaching 97% removal efficiency under optimal conditions. []

Q9: How do researchers determine the optimal conditions for RR198 removal?

A9: Researchers employ various optimization techniques, including:

- Taguchi method: This statistical method identifies the optimal combination of parameters for dye removal using pistachio nut shells as adsorbents. []

- Response surface methodology (RSM): RSM helps determine the optimal parameters for maximizing RR198 degradation in processes like photocatalysis with TiO2 and electrocoagulation. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。